

Acetyl Bromide: A Technical Guide for Synthetic and Analytical Applications

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Compound of Interest

Compound Name: Acetyl bromide

Cat. No.: B1214935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **acetyl bromide** (CH_3COBr), a key reagent in organic synthesis and analytical chemistry. It covers its fundamental properties, detailed experimental protocols for its synthesis and application, and its primary reaction mechanisms. This document is intended to serve as a comprehensive resource for professionals in research, development, and pharmaceutical sciences.

Core Properties and Specifications

Acetyl bromide is a colorless, fuming liquid with a pungent odor. It is a highly reactive acyl halide used extensively as an acetylating agent. Due to its reactivity, particularly with water, it must be handled with appropriate safety precautions in a controlled laboratory environment.

Chemical Identification and Physical Data

The fundamental identifiers and physical properties of **acetyl bromide** are summarized below.

Property	Value	Citations
CAS Number	506-96-7	[1][2][3]
Molecular Formula	C ₂ H ₃ BrO	[2][3]
Molecular Weight	122.95 g/mol	[2][4]
Density	1.663 g/mL at 25 °C	[5]
Boiling Point	75-77 °C	[5]
Melting Point	-96 °C	[5]
Refractive Index (n ²⁰ /D)	1.450	[4][5]

Typical Specifications for Synthesis

For applications in pharmaceutical and fine chemical synthesis, **acetyl bromide** typically meets the following specifications.

Parameter	Specification
Assay (Acidimetric)	≥ 98.0%
Appearance	Clear, colorless liquid
Non-volatile Matter	≤ 0.2%

Synthesis of Acetyl Bromide: Experimental Protocol

Acetyl bromide is commonly synthesized by the reaction of a carboxylic acid or its derivative with a brominating agent. One established laboratory-scale method involves the reaction of acetic acid and acetic anhydride with phosphorus tribromide.

Reaction Principle

The overall reaction is: $3 \text{CH}_3\text{COOH} + 3 (\text{CH}_3\text{CO})_2\text{O} + 3 \text{PBr}_3 \rightarrow 9 \text{CH}_3\text{COBr} + 3 \text{H}_3\text{PO}_3$

The use of both acetic acid and acetic anhydride helps to control the reaction conditions and improve the yield of the desired **acetyl bromide**.

Experimental Protocol

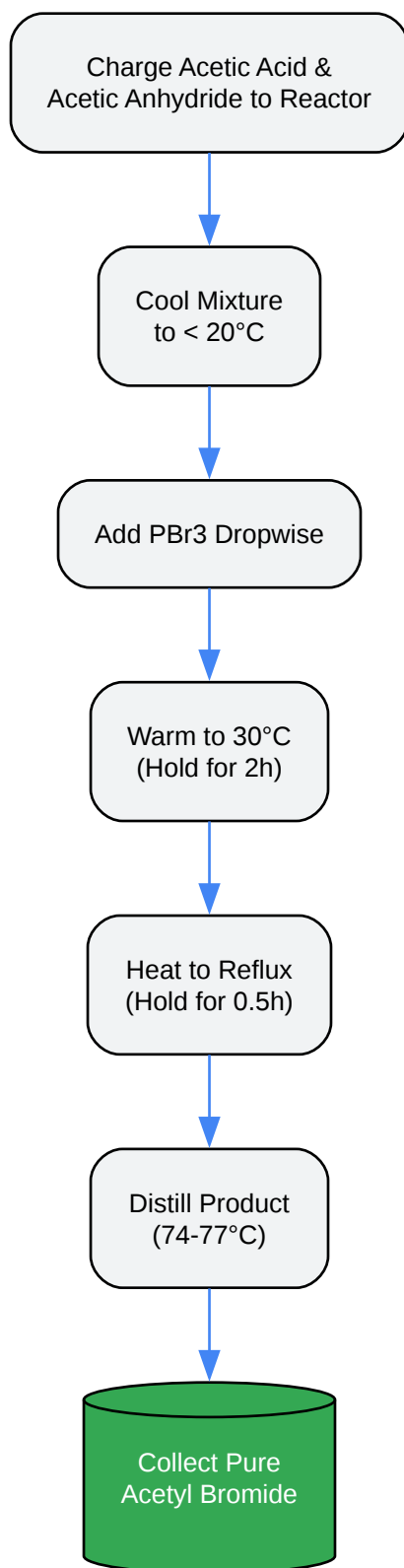
Materials:

- Acetic acid (180 g, 3.0 mol)
- Acetic anhydride (306 g, 3.0 mol)
- Phosphorus tribromide (PBr_3) (830 g, 3.06 mol)
- 1000 mL four-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

Procedure:

- To a clean, dry 1000 mL four-neck flask, add acetic acid and acetic anhydride.
- Begin stirring the mixture and cool the flask in an ice bath to below 20 °C.
- Slowly add phosphorus tribromide dropwise from the dropping funnel, maintaining the temperature below 20 °C.
- After the addition is complete, slowly warm the reaction mixture to 30 °C and hold at this temperature for 2 hours with continuous stirring.
- Following the insulation period, heat the mixture to reflux and maintain for 30 minutes.
- Set up the apparatus for distillation. Distill the product at atmospheric pressure. The fraction boiling between 74-77 °C is collected as pure **acetyl bromide**.[\[1\]](#)
- The final product should be stored in a tightly sealed container under an inert atmosphere, away from moisture.

Synthesis Workflow Diagram



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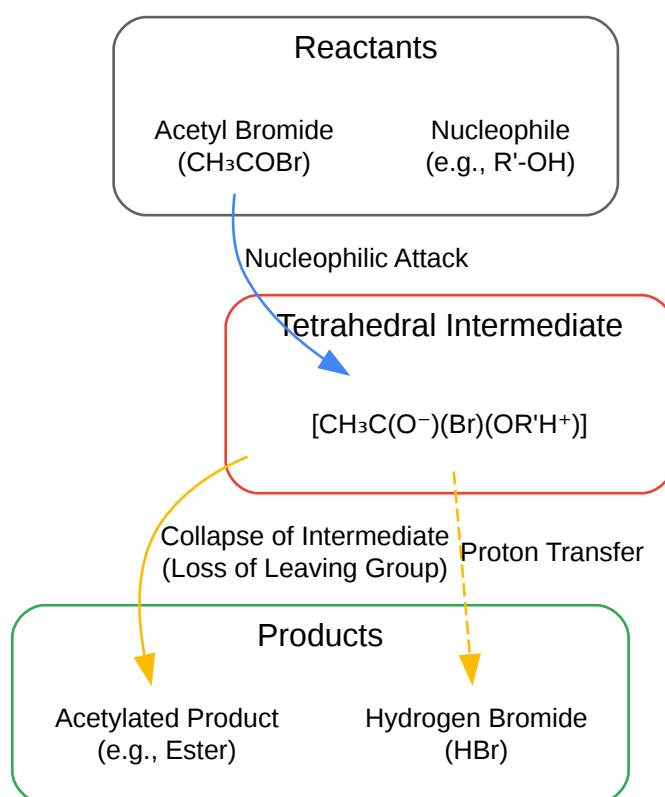
Caption: Workflow for the laboratory synthesis of **acetyl bromide**.

Core Reactivity and Applications

The primary utility of **acetyl bromide** in drug development and organic synthesis stems from its function as a potent acetylating agent. It readily reacts with nucleophiles such as alcohols, amines, and phenols to introduce an acetyl group ($-\text{COCH}_3$).

Mechanism of Acetylation: Nucleophilic Acyl Substitution

The reaction of **acetyl bromide** with a nucleophile (e.g., an alcohol, $\text{R}'\text{-OH}$) proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of **acetyl bromide** is highly electrophilic due to the inductive effects of the oxygen and bromine atoms. The reaction is typically rapid and exothermic.



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Caption: Mechanism of nucleophilic acyl substitution by **acetyl bromide**.

Applications in Drug Development

Acetyl bromide is a crucial reagent for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

- **Synthesis of Analgesics:** It can be used in the acetylation of salicylic acid to produce acetylsalicylic acid (aspirin), although acetic anhydride is more common commercially.
- **Antibiotic Synthesis:** Acetylation of amine or hydroxyl groups in precursor molecules is a common step in the synthesis of various antibiotics to modify their solubility, stability, or bioavailability.
- **Protecting Group Chemistry:** The acetyl group can be used as a protecting group for hydroxyl and amino functionalities during multi-step syntheses. **Acetyl bromide** provides a highly reactive source for this transformation.

Analytical Methodology: Lignin Quantification

Beyond synthesis, **acetyl bromide** is a key reagent in a widely used analytical method for the quantification of lignin in plant biomass, which is critical for biofuel research and agricultural science.

Principle of the Acetyl Bromide Method

The **acetyl bromide** method relies on the complete solubilization of lignin from plant cell wall material.^[6] **Acetyl bromide** reacts with the hydroxyl groups on the lignin polymer, making it soluble in acetic acid. The concentration of the solubilized lignin is then determined spectrophotometrically by measuring its absorbance at 280 nm. This method is favored for its high recovery and consistency across different tissue types.^{[6][7]}

Experimental Protocol for Lignin Analysis

Materials:

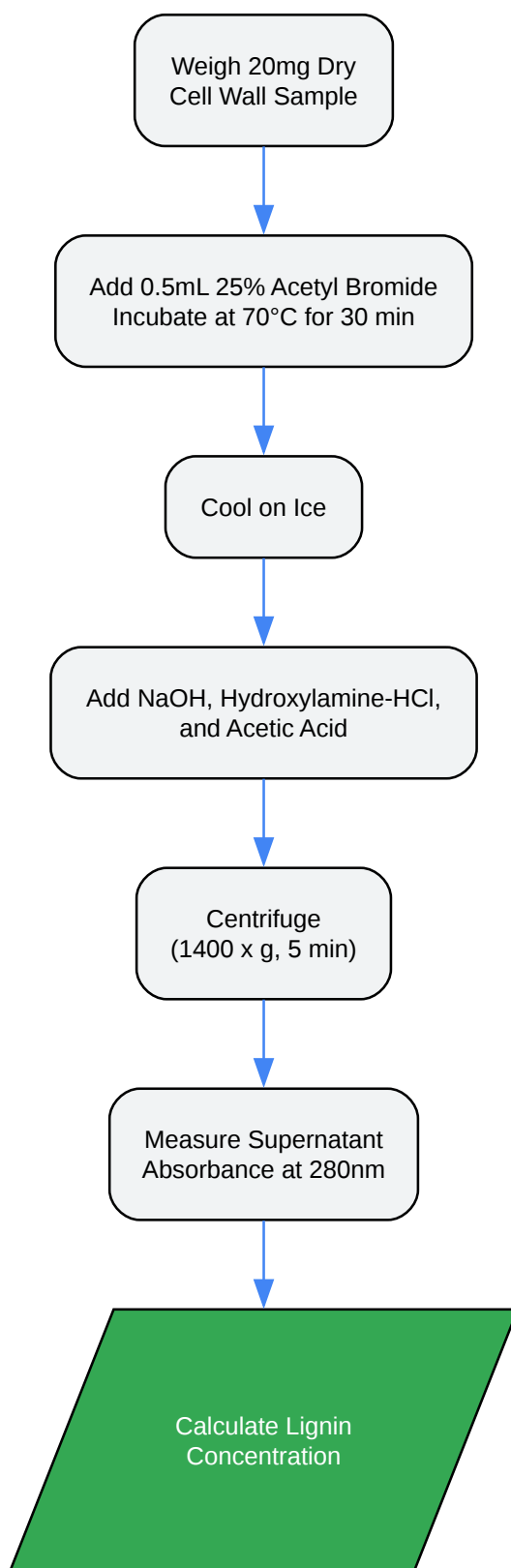
- Dried, protein-free cell wall sample (e.g., 20 mg)
- 25% (v/v) **acetyl bromide** in glacial acetic acid (prepare fresh)

- 2 M NaOH
- 5 M Hydroxylamine-HCl
- Glacial acetic acid
- Spectrophotometer

Procedure:

- Place 20 mg of the dried sample into a screw-cap centrifuge tube.
- Add 0.5 mL of the 25% **acetyl bromide** solution and incubate at 70 °C for 30 minutes.
- Cool the tube in an ice bath immediately after incubation.
- Add 0.9 mL of 2 M NaOH, 0.1 mL of 5 M hydroxylamine-HCl, and 4-6 mL of glacial acetic acid to solubilize the extract completely.
- Centrifuge the sample at 1,400 x g for 5 minutes.
- Measure the absorbance of the supernatant at 280 nm.
- Calculate the lignin concentration using a known extinction coefficient for the specific biomass type.

Lignin Analysis Workflow Diagram



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Caption: Workflow for the analytical quantification of lignin.

Safety and Handling

Acetyl bromide is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
- Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents. It reacts violently with water and alcohols, releasing corrosive hydrogen bromide gas.
- Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.
- Disposal: Unused or waste **acetyl bromide** should be neutralized cautiously by slowly adding it to an excess of a suitable alcohol (e.g., methanol or isopropanol) to form the less reactive ester, followed by neutralization with a base before disposal according to local regulations.

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